![molecular formula C24H23ClFN5O2S B2758961 1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111238-17-5](/img/structure/B2758961.png)
1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Analgesic Activity
- Compounds similar to the specified chemical, particularly those in the quinazoline and triazole classes, have been synthesized and evaluated for their analgesic activities. An example is the synthesis of pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety, which showed potential analgesic effects (Saad, Osman, & Moustafa, 2011).
Antimicrobial Activity
- Quinoline derivatives containing an azole nucleus have been prepared and evaluated for antimicrobial activity. Such compounds, including triazoloquinazolines, demonstrated varying levels of effectiveness against a range of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Inotropic Activity
- Related compounds, like 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, have been synthesized and assessed for inotropic activity. These derivatives exhibited positive effects on heart muscle contraction, indicating potential therapeutic applications in cardiovascular diseases (Liu et al., 2009).
Anticancer Activity
- A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed and synthesized with anticancer activity in mind. Some of these compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
Antibacterial Evaluation
- Triazolo[4,3-c]quinazoline derivatives have been synthesized and evaluated for their antibacterial properties. This research underscores the potential use of such compounds in combating bacterial infections (Gineinah, 2001).
Selectivity for Receptor Subtypes
- Derivatives of triazoloquinazoline have shown high affinity for human A3 receptors, indicating selectivity that could be beneficial in designing drugs targeting specific receptor subtypes (Kim, Ji, & Jacobson, 1996).
Direcciones Futuras
Triazole compounds have been the focus of many research studies due to their versatile biological activities . Future research could explore the potential applications of this compound in areas such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular treatments .
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclohexyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2S/c1-30-22(33)16-11-10-14(21(32)27-15-6-3-2-4-7-15)12-20(16)31-23(30)28-29-24(31)34-13-17-18(25)8-5-9-19(17)26/h5,8-12,15H,2-4,6-7,13H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHYRNBWDZXOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
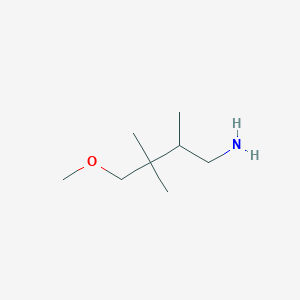
![2-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2758879.png)
![2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2758883.png)
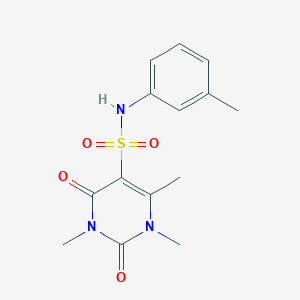
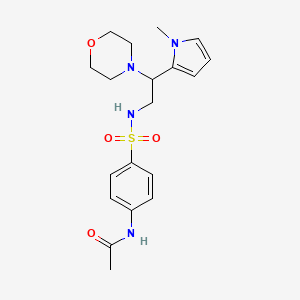
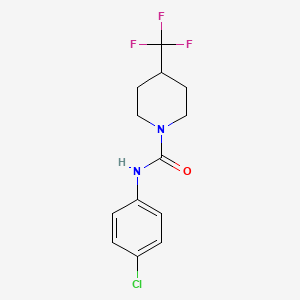
![5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2758889.png)
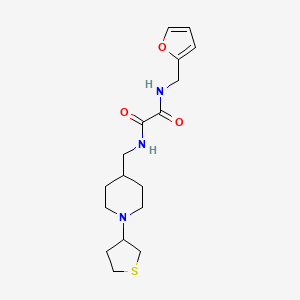
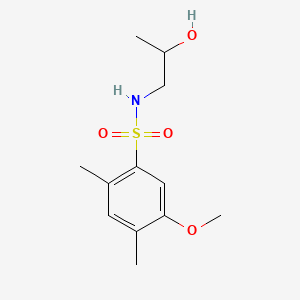
![1-{1-hydroxy-9a,11a-dimethyl-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dioxolan]-1-yl}ethan-1-one](/img/structure/B2758894.png)
![3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2758895.png)
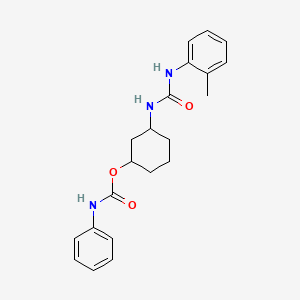

![2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2758900.png)
